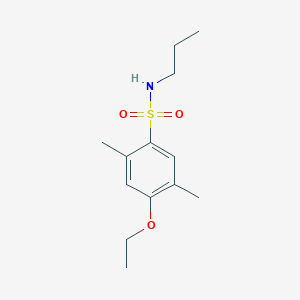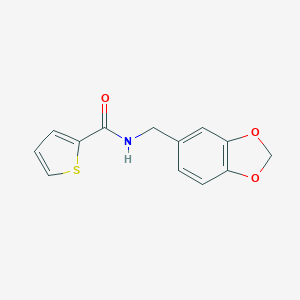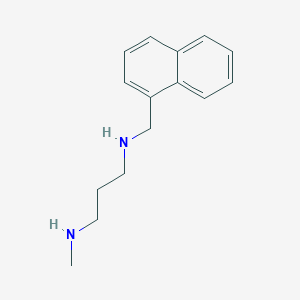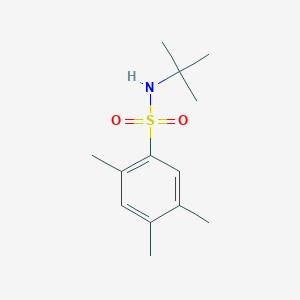
4-ethoxy-2,5-dimethyl-N-propylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-2,5-dimethyl-N-propylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamide derivatives. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-ethoxy-2,5-dimethyl-N-propylbenzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes or receptors in the body. It has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the severity and frequency of seizures in animal models of epilepsy. It has also been found to have anti-inflammatory and analgesic effects, which may be useful in the treatment of pain and inflammation. Additionally, it has been studied for its potential use as a drug delivery system, as it can form stable complexes with certain drugs and enhance their solubility and bioavailability.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-ethoxy-2,5-dimethyl-N-propylbenzenesulfonamide is its potential use as a drug delivery system. It has been shown to form stable complexes with certain drugs and enhance their solubility and bioavailability. Additionally, it has been found to have anticonvulsant, anti-inflammatory, and analgesic properties, which make it a useful tool for studying these conditions in animal models. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects. It is important to use appropriate safety measures and dosage levels to minimize the risk of adverse effects.
Orientations Futures
There are several future directions for research on 4-ethoxy-2,5-dimethyl-N-propylbenzenesulfonamide. One area of interest is its potential use as a drug delivery system. Further studies are needed to determine its effectiveness in delivering drugs to specific tissues and organs. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various conditions such as epilepsy, pain, and inflammation. Finally, studies are needed to determine the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of 4-ethoxy-2,5-dimethyl-N-propylbenzenesulfonamide involves the reaction of 4-ethoxy-2,5-dimethylbenzenesulfonyl chloride with propylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
4-ethoxy-2,5-dimethyl-N-propylbenzenesulfonamide has been used in various scientific research studies. It has been found to have potential applications in the fields of medicinal chemistry, pharmacology, and neuroscience. It has been studied for its anticonvulsant, anti-inflammatory, and analgesic properties. It has also been investigated for its potential use as a drug delivery system.
Propriétés
Formule moléculaire |
C13H21NO3S |
|---|---|
Poids moléculaire |
271.38 g/mol |
Nom IUPAC |
4-ethoxy-2,5-dimethyl-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C13H21NO3S/c1-5-7-14-18(15,16)13-9-10(3)12(17-6-2)8-11(13)4/h8-9,14H,5-7H2,1-4H3 |
Clé InChI |
WYDORURESNIMDV-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1C)OCC)C |
SMILES canonique |
CCCNS(=O)(=O)C1=CC(=C(C=C1C)OCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Methyl-2-[(3-pyridinylamino)carbonyl]benzoic acid](/img/structure/B225381.png)

![1-[(4-iodophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B225390.png)
![1-[(5-iodo-2-methoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B225391.png)

![2,5-dichloro-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B225396.png)

![4-{[(2-methoxybenzyl)amino]methyl}-N,N-dimethylaniline](/img/structure/B225399.png)


![1-[(2,5-dimethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B225420.png)

